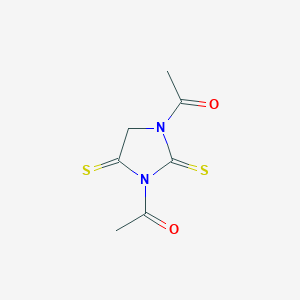
1,1'-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone is a heterocyclic compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a dithioxoimidazolidine ring, which is a sulfur-containing heterocycle. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone typically involves the cyclization of appropriate enaminone derivatives with sulfur-containing nucleophiles . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The dithioxoimidazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone: This compound has a similar structure but with a quinoxaline ring instead of a dithioxoimidazolidine ring.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound features a thienothiophene ring and is used in heterocyclic synthesis. The uniqueness of 1,1’-(2,4-Dithioxoimidazolidine-1,3-diyl)diethanone lies in its sulfur-containing dithioxoimidazolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N2O2S2 |
|---|---|
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
1-[3-acetyl-2,4-bis(sulfanylidene)imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H8N2O2S2/c1-4(10)8-3-6(12)9(5(2)11)7(8)13/h3H2,1-2H3 |
Clave InChI |
GIXBZZLFIXCWPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=S)N(C1=S)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
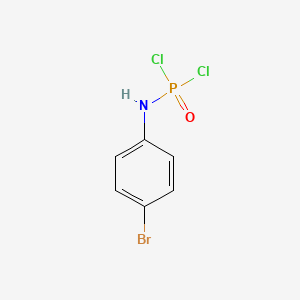
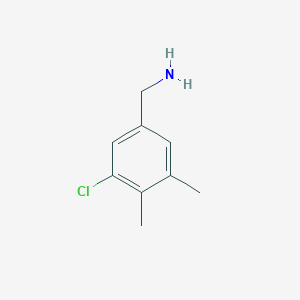
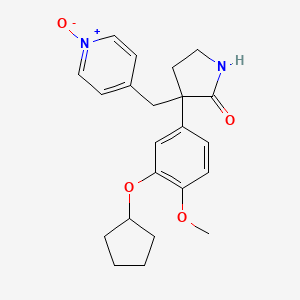
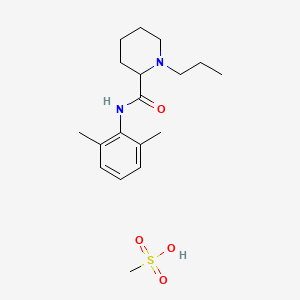

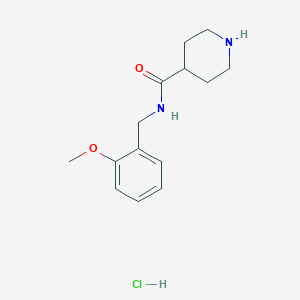
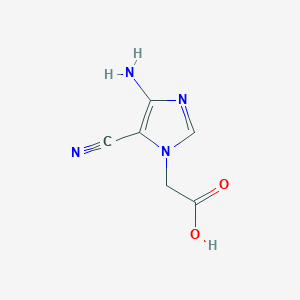
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
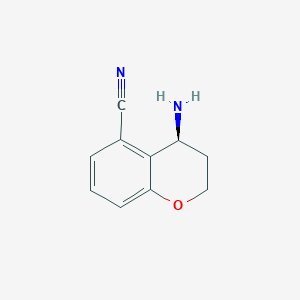
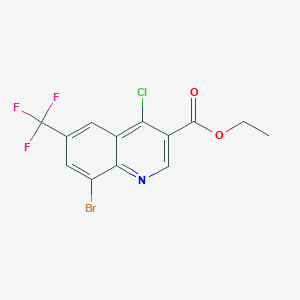
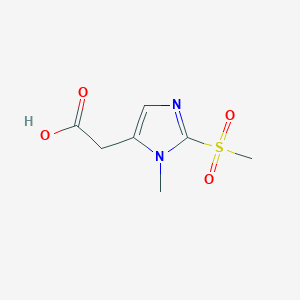
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
